Cyclooct-4-en-1-yl 3-oxobutanoate
Description
Cyclooct-4-en-1-yl 3-oxobutanoate is an ester compound comprising a cyclooctene ring and a 3-oxobutanoate (acetylacetate) moiety.
Properties
CAS No. |
64506-29-2 |
|---|---|
Molecular Formula |
C12H18O3 |
Molecular Weight |
210.27 g/mol |
IUPAC Name |
cyclooct-4-en-1-yl 3-oxobutanoate |
InChI |
InChI=1S/C12H18O3/c1-10(13)9-12(14)15-11-7-5-3-2-4-6-8-11/h2-3,11H,4-9H2,1H3 |
InChI Key |
DLLQYNIHNCMOCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)OC1CCCC=CCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclooct-4-en-1-yl 3-oxobutanoate can be synthesized through several synthetic routes. One common method involves the esterification of cyclooct-4-en-1-ol with 3-oxobutanoic acid in the presence of a suitable catalyst. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow reactors allows for better control over reaction parameters such as temperature, pressure, and residence time, leading to higher purity and consistency in the final product.
Chemical Reactions Analysis
Types of Reactions
Cyclooct-4-en-1-yl 3-oxobutanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: this compound can be oxidized to form cyclooct-4-en-1-yl 3-oxobutanoic acid.
Reduction: Reduction can yield cyclooct-4-en-1-yl 3-hydroxybutanoate.
Substitution: Substitution reactions can produce various esters or amides depending on the nucleophile used.
Scientific Research Applications
Cyclooct-4-en-1-yl 3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is utilized in bioorthogonal chemistry for labeling and tracking biomolecules in living systems.
Medicine: Research explores its potential as a prodrug, where it can be activated in vivo to release active pharmaceutical ingredients.
Industry: It finds applications in the development of new materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of Cyclooct-4-en-1-yl 3-oxobutanoate involves its interaction with specific molecular targets and pathways. In bioorthogonal chemistry, the compound undergoes rapid and selective reactions with tetrazines, forming stable adducts. This reaction is utilized for labeling and imaging applications in biological systems. The strained conformation of the cyclooctene ring facilitates these reactions, making it a valuable tool in chemical biology.
Comparison with Similar Compounds
Ethyl 3-oxobutanoate
- Structure: Ethyl ester of 3-oxobutanoate (lacks the cyclooctene group).
- Synthesis : Produced via microwave-assisted, solvent-free transesterification using immobilized lipase B (CAL-B) at 50°C .
- Relevance: The 3-oxobutanoate moiety in Cyclooct-4-en-1-yl 3-oxobutanoate may undergo similar enzymatic or microwave-driven reactions. However, the cyclooctenyl group’s steric hindrance could reduce reaction efficiency compared to smaller alcohols like ethanol or pentanol .
Cyclooct-4-en-1-yl Methyl Carbonate
- Structure : Cyclooctene ring linked to a methyl carbonate group.
- Applications: Used in fragrances (e.g., violet notes) due to its green-floral odor profile .
- Relevance: Replacing the carbonate with 3-oxobutanoate may alter volatility, stability, or scent characteristics. The β-ketoester group could increase reactivity toward hydrolysis compared to carbonates .
Sulfonamide-3-oxobutanoate Derivatives
- Structure: 3-Oxobutanoate linked to sulfonamide-heterocycle scaffolds (e.g., pyrazole, pyridine).
- Activity : Exhibited anticancer effects against MCF7 breast cancer cells (IC50 = 49.5–70.2 μM), comparable to doxorubicin .
- Relevance: The 3-oxobutanoate group may enhance bioactivity by interacting with cellular targets (e.g., enzymes or receptors). However, this compound’s cyclooctenyl group could influence solubility, membrane permeability, or metabolic stability differently than sulfonamide-heterocycles .
Functional Group Reactivity and Stability
- 3-Oxobutanoate vs. Carbonate Esters: 3-Oxobutanoate: Prone to keto-enol tautomerism and nucleophilic attack at the carbonyl, making it reactive in condensation or Michael addition reactions. Carbonates: More hydrolytically stable but less chemically versatile.
- Cyclooctene Ring : May confer rigidity or lipophilicity, affecting applications in fragrances (longevity) or drug delivery (partition coefficients) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
